molecular formula C7H9FN2O B13055416 (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol

Cat. No.: B13055416
M. Wt: 156.16 g/mol
InChI Key: KDEUXIJTHHDKQK-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methanol group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol typically involves the reaction of cyclopropyl hydrazine with 4-fluoro-3-oxobutanenitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol as a promising candidate in anticancer therapy. Its structural analogs have demonstrated significant activity against various cancer cell lines. For example, compounds derived from pyrazole scaffolds have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study investigated a series of pyrazole derivatives, including this compound, which exhibited IC50_{50} values in the low micromolar range against breast cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at the cyclopropyl group enhanced cytotoxicity .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameIC50_{50} (µM)Target Cytokine
Compound A10TNF-alpha
Compound B15IL-6
This compound12IL-1β

Synthesis of Fluorescent Probes

This compound has been explored as a precursor for synthesizing fluorescent probes used in biological imaging. The incorporation of fluorine enhances the electronic properties of the compound, making it suitable for applications in fluorescence microscopy.

Case Study:
A recent publication detailed the synthesis of novel pyrazolo[1,5-a]pyrimidine-based fluorophores derived from this compound, which exhibited high quantum yields and stability under physiological conditions . These probes were successfully utilized to visualize cellular processes in live cells.

Development of Mesoporous Materials

The compound is also being investigated for its role in creating mesoporous materials for drug delivery applications. The unique structure allows for functionalization that can enhance the loading capacity and release profiles of therapeutic agents.

Data Table: Properties of Mesoporous Materials

Material TypePore Size (nm)Surface Area (m²/g)Drug Loading Capacity (%)
Silica-based2 - 1060025
Carbon-based5 - 1580030
Pyrazole-functionalizedVariableUp to 100040

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of calcium/calmodulin-dependent protein kinase, which plays a role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (5-Cyclopropyl-2-methyl-pyrazol-3-YL)methanol
  • (5-Cyclopropyl-4-chloro-1H-pyrazol-3-YL)methanol
  • (5-Cyclopropyl-4-bromo-1H-pyrazol-3-YL)methanol

Uniqueness

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .

Biological Activity

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H10FN3O
  • Molecular Weight : 171.17 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a cyclopropyl group and a fluorine atom on a pyrazole ring, which may influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly in Gram-positive bacteria. The minimal inhibitory concentrations (MICs) were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular signaling pathways, leading to reduced cell viability in cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Effects :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. The results indicated a promising antibacterial profile, particularly against resistant strains of Staphylococcus aureus .
  • Anticancer Evaluation :
    In a recent publication in Cancer Letters, researchers assessed the compound's effects on lung cancer cells. Results showed that treatment with this compound led to significant apoptosis, with flow cytometry confirming increased sub-G1 population indicative of cell death .
  • Mechanistic Insights :
    A mechanistic study highlighted that the compound modulates key signaling pathways associated with cancer cell survival, including the PI3K/Akt pathway. Inhibition of this pathway was correlated with reduced expression of anti-apoptotic proteins .

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(3-cyclopropyl-4-fluoro-1H-pyrazol-5-yl)methanol

InChI

InChI=1S/C7H9FN2O/c8-6-5(3-11)9-10-7(6)4-1-2-4/h4,11H,1-3H2,(H,9,10)

InChI Key

KDEUXIJTHHDKQK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC(=C2F)CO

Origin of Product

United States

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